molecular formula C12H21NO B2966615 Rac-2-(1-adamantyl)-2-aminoethanol CAS No. 111749-17-8

Rac-2-(1-adamantyl)-2-aminoethanol

Cat. No.: B2966615
CAS No.: 111749-17-8
M. Wt: 195.306
InChI Key: HBUUJKSRVMGCEK-UHFFFAOYSA-N
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Description

Rac-2-(1-adamantyl)-2-aminoethanol is a chiral compound featuring an adamantyl group attached to an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rac-2-(1-adamantyl)-2-aminoethanol typically involves the reaction of 1-adamantylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions often include moderate temperatures and pressures to ensure optimal yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: Rac-2-(1-adamantyl)-2-aminoethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or esters.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide facilitate substitution reactions.

Major Products:

    Oxidation: Formation of adamantyl ketones or aldehydes.

    Reduction: Formation of secondary or tertiary adamantyl amines.

    Substitution: Formation of adamantyl halides or esters.

Scientific Research Applications

Rac-2-(1-adamantyl)-2-aminoethanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in drug design.

    Medicine: Explored for its therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of Rac-2-(1-adamantyl)-2-aminoethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group enhances the compound’s stability and lipophilicity, facilitating its penetration into biological membranes. The aminoethanol moiety can form hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and function.

Comparison with Similar Compounds

    1-Adamantylamine: Shares the adamantyl group but lacks the aminoethanol moiety.

    2-Aminoethanol: Contains the aminoethanol moiety but lacks the adamantyl group.

    Adamantyl derivatives: Various compounds with the adamantyl group attached to different functional groups.

Uniqueness: Rac-2-(1-adamantyl)-2-aminoethanol is unique due to the combination of the adamantyl group and the aminoethanol moiety, which imparts distinct physicochemical properties and biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-(1-adamantyl)-2-aminoethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO/c13-11(7-14)12-4-8-1-9(5-12)3-10(2-8)6-12/h8-11,14H,1-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUUJKSRVMGCEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111749-17-8
Record name 2-(adamantan-1-yl)-2-aminoethan-1-ol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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